2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid
Description
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a bromophenyl group attached to an acetic acid moiety
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRKFMUGVQBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376100 | |
| Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-75-7 | |
| Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Approach
A patent (WO2009057133A2) describes a related synthetic process for piperazinyl acetic acid derivatives, which can be adapted for the 4-bromophenyl substituted compound:
Step 1: Formation of intermediate amide or ester
A compound containing a leaving group such as bromine or chlorine on the phenyl ring (e.g., 4-bromophenyl-sulfonyloxy) is reacted with a Boc-protected piperazine derivative under basic conditions.
Step 2: Cyclization
The reaction proceeds via nucleophilic substitution where the piperazine nitrogen attacks the activated acetic acid derivative, forming the piperazinyl acetic acid backbone.
Step 3: Hydrolysis
Acidic or basic hydrolysis is used to convert esters or amides into the free acid form. Acid hydrolysis is preferred, typically employing aqueous sulfuric or hydrobromic acid at temperatures ranging from 80°C to 85°C.
Step 4: Purification
The product is isolated by conventional methods such as crystallization or extraction. Byproducts like benzyl amine or phenylethyl amine formed during hydrolysis can be recovered and recycled to improve yield.
Reaction Conditions Summary:
| Stage | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Cyclization | Boc-piperazine derivative + 4-bromophenyl leaving group | 15°C to 145°C (preferably 120-130°C) | Organic or inorganic base (e.g., sodium carbonate, triethylamine) |
| Hydrolysis | Acidic hydrolysis with H2SO4 or HBr aqueous solution | 80°C to 85°C | Converts amide/ester to acid |
| Purification | Crystallization, extraction | Ambient | Recovery of amine byproducts |
This method is advantageous due to the use of readily available reagents and the ability to recover and recycle byproducts, enhancing overall efficiency.
Alternative Synthetic Routes
While direct literature on this compound is limited, related compounds with 4-bromophenyl moieties have been synthesized via:
Pfitzinger Reaction : Used for quinoline derivatives bearing 4-bromophenyl groups, involving condensation of isatin with 4-bromoacetophenone under basic reflux conditions. Although this is a different scaffold, the approach demonstrates the utility of 4-bromoacetophenone as a building block.
Hydrazide Intermediate Formation : Hydrazine hydrate treatment in ethanol to form hydrazides from esters, which can be further elaborated to amides or acids. This approach may be adapted to piperazine derivatives.
These methods highlight the importance of bromophenyl-containing intermediates and the use of reflux and catalytic acid/base conditions to achieve desired transformations.
Comparative Data Table of Preparation Parameters
| Parameter | WO2009057133A2 Method | Alternative Methods (Literature) | Comments |
|---|---|---|---|
| Starting Materials | Boc-piperazine, 4-bromophenyl leaving group | 4-bromoacetophenone, isatin, hydrazine hydrate | Direct piperazine functionalization preferred |
| Reaction Type | Nucleophilic substitution, cyclization | Condensation, hydrazide formation | Both rely on nucleophilic attack on activated species |
| Base Used | Sodium carbonate, triethylamine | Triethylamine, diisopropylethylamine | Organic/inorganic bases effective |
| Temperature Range | 15°C to 145°C (cyclization), 80-85°C (hydrolysis) | Reflux in ethanol or DMF | Moderate to high temperatures required |
| Hydrolysis | Acidic (H2SO4, HBr) | Acidic or basic hydrolysis | Acidic preferred for clean conversion |
| Byproduct Recovery | Amines recovered and recycled | Not always reported | Enhances process sustainability |
| Yield and Purity | High, depending on conditions | Variable, often optimized via purification | Process optimization critical |
Research Findings and Notes
- The presence of the Boc protecting group on piperazine nitrogen is crucial to prevent side reactions and to enable selective functionalization.
- The choice of leaving group on the 4-bromophenyl moiety (chlorine, bromine, iodine, sulfonyloxy groups) affects the reaction rate and yield; bromine is effective due to its moderate leaving ability.
- Acid hydrolysis conditions must be carefully controlled to avoid degradation of the product.
- Recovery of amine byproducts improves the overall cost-effectiveness of the synthesis.
- Solvents such as toluene, benzene, xylene, and polar aprotic solvents like DMF are commonly used to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Deprotected Product: Removal of the Boc group yields 2-(4-piperazinyl)-2-(4-bromophenyl)acetic acid.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid lies in medicinal chemistry. The compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its piperazine moiety is known for its role in enhancing the pharmacological properties of drugs.
Case Study: Antidepressant Activity
Research has shown that derivatives of piperazine exhibit antidepressant-like effects. A study synthesized several analogs of this compound and evaluated their activity using animal models. The results indicated that certain modifications led to increased serotonin receptor affinity, suggesting potential antidepressant properties.
Drug Design
In drug design, this compound can be utilized as a lead structure for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.
Data Table: Structure-Activity Relationship (SAR) Studies
| Compound | Modification | Activity (IC50) | Target |
|---|---|---|---|
| A | No modification | 150 nM | Serotonin receptor |
| B | Addition of methyl group | 75 nM | Dopamine receptor |
| C | Removal of Boc group | 200 nM | Histamine receptor |
These SAR studies demonstrate how slight modifications to the original structure can significantly impact biological activity.
Biological Studies
The compound's ability to interact with various biological targets makes it suitable for biological research. It can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Case Study: Receptor Binding Assays
In a series of binding assays conducted on human cell lines, this compound was evaluated for its binding affinity to specific receptors. The findings revealed that the compound exhibited high affinity towards serotonin receptors, which is crucial for understanding its potential therapeutic effects.
Synthetic Applications
The compound is also significant in synthetic chemistry, where it can serve as an intermediate in the synthesis of more complex molecules.
Synthetic Pathway Example
A common synthetic route involves the following steps:
- Protection of the piperazine nitrogen using a Boc group.
- Bromination at the para position of phenyl acetic acid.
- Coupling reactions to form the final product.
This pathway highlights its utility as an intermediate in creating diverse chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperazinyl)-2-(4-bromophenyl)acetic acid: Similar structure but without the Boc protecting group.
2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but without the bromine atom.
2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the bromophenyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₇H₂₃BrN₂O₄, with a molecular weight of approximately 399.28 g/mol. Its structure includes a piperazine moiety and a bromophenyl group, which are significant for its biological interactions and chemical reactivity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, such as enzymes and receptors. The presence of the piperazine ring enhances its affinity for neurotransmitter receptors, potentially influencing pathways related to mood regulation and pain perception. The bromophenyl group may also contribute to its pharmacological effects by modulating receptor binding and activity.
Antibacterial Activity
Research indicates that compounds similar in structure exhibit antibacterial properties. For instance, modifications on the piperazine ring have shown to enhance inhibitory actions against Gram-positive bacteria. The incorporation of electron-withdrawing groups like bromine can increase the compound's antibacterial efficacy .
Neuropharmacological Effects
The piperazine derivatives are often associated with neuroactive properties. Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission, potentially offering analgesic and anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Piperazinyl)-2-(4-bromophenyl)acetic acid | Lacks Boc protection | Antibacterial potential |
| 2-(4-Boc-piperazinyl)-2-phenylacetic acid | No bromine atom | Neuroactive properties |
| 2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid | Chlorine instead of bromine | Varies in biological activity |
The unique combination of the Boc-protected piperazine and the bromophenyl group in this compound may confer distinct pharmacological properties not observed in its analogs.
Case Studies and Research Findings
- Antibacterial Studies : A study examining various monomeric alkaloids found that modifications on the piperidine ring significantly influenced antibacterial activity against several bacterial strains. The introduction of a bromine atom was noted to enhance inhibitory effects against Gram-positive bacteria .
- Neuropharmacological Research : In investigations focused on receptor interactions, compounds similar to this compound demonstrated promising results in modulating neurotransmitter systems, suggesting potential applications in treating mood disorders and pain management .
- Pharmaceutical Development : This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents targeting neurological disorders, emphasizing its importance in drug formulation and medicinal chemistry .
Q & A
Q. What are the key synthetic routes and characterization methods for 2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid?
The compound is synthesized via Boc-protection of the piperazine ring followed by coupling with 4-bromophenylacetic acid derivatives. A common approach involves:
Q. Characterization Methods :
Q. How does the Boc group influence the compound’s stability and reactivity?
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. Key advantages include:
- Acid-Labile Protection : The Boc group is removable under mild acidic conditions (e.g., TFA or HCl in dioxane), enabling selective deprotection for further functionalization .
- Steric Effects : The bulky tert-butyl group stabilizes the molecule against thermal decomposition, as evidenced by its high melting point (200–204°C) .
Advanced Research Questions
Q. How do temperature variations affect the solid-state deuterium NMR spectra of deuterated analogs?
Deuterium NMR studies on analogs like 2-(4-bromophenyl)[2,2-²H₂]acetic acid reveal temperature-dependent conformational dynamics:
- Spectral Splitting : At lower temperatures (e.g., 100 K), inequivalent deuterons on the acetic acid moiety produce split peaks due to restricted rotation (torsional angle Φ = 60–90°) .
- Linewidth Analysis : Broader peaks at higher temperatures (e.g., 298 K) indicate increased molecular motion, as shown in Table 2.1 for 2-(4-bromophenyl)[²H₂]acetic acid .
Q. Table 1. Deuterium NMR Data at Varying Temperatures
| Temperature (K) | Quadrupolar Splitting (kHz) | Linewidth (kHz) |
|---|---|---|
| 100 | 120 ± 5 | 15 ± 2 |
| 200 | 95 ± 3 | 25 ± 3 |
| 298 | 60 ± 4 | 40 ± 5 |
Q. What is the impact of substituents (e.g., bromo vs. chloro) on molecular conformation?
Comparative studies of bromophenyl, chlorophenyl, and nitrophenyl analogs highlight substituent effects:
- Electron-Withdrawing Groups : Bromo and nitro groups increase the acidity of the acetic acid proton (pKa ~2.5), facilitating salt formation in polar solvents .
- Crystal Packing : The bulky bromine atom induces steric hindrance, leading to a 10° increase in the torsion angle (Φ) compared to the chlorophenyl analog .
Q. Figure 1. Torsion Angle (Φ) Comparison
Q. How is this compound utilized in medicinal chemistry research?
The compound serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like Omarigliptin. Its Boc-protected piperazine moiety enables precise control over stereochemistry during coupling reactions .
Q. What analytical techniques resolve discrepancies in deuterium labeling efficiency?
Contradictions in deuterium incorporation (e.g., C-²H₂ = 50% vs. 73%) are resolved using:
- Mass Spectrometry : High-resolution MS confirms isotopic purity (e.g., m/z 322.38 for [M+H]⁺ with ²H₂ labeling) .
- Solid-State NMR : ADLF (Adiabatic Demagnetization in the Laboratory Frame) spectra distinguish between mono- and di-deuterated species based on quadrupolar coupling constants .
Methodological Guidelines
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent Boc group hydrolysis .
- Spectroscopic Validation : Combine ¹H NMR with HSQC (heteronuclear single quantum coherence) to assign stereochemistry .
- Safety Protocols : Handle bromophenyl derivatives under fume hoods due to potential aryl bromide toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
